molecular formula C27H20N2S B11703217 N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline

Katalognummer: B11703217
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: JPMIFHJJWWCJEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound featuring a thiazole ring substituted with triphenyl groups and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Wissenschaftliche Forschungsanwendungen

N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity to specific targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its thiazole ring, which imparts different electronic and steric properties compared to triazole-based compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C27H20N2S

Molekulargewicht

404.5 g/mol

IUPAC-Name

N,3,4,5-tetraphenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C27H20N2S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-27(28-23-17-9-3-10-18-23)29(25)24-19-11-4-12-20-24/h1-20H

InChI-Schlüssel

JPMIFHJJWWCJEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.